molecular formula C13H16N4O4S2 B15111635 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide

1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide

Cat. No.: B15111635
M. Wt: 356.4 g/mol
InChI Key: RDLRVEBACNLRHC-UHFFFAOYSA-N
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Description

1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide is a complex organic compound that belongs to the class of proline derivatives It features a unique structure combining an isoxazole ring, a thiazole ring, and a prolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide typically involves multiple steps, starting with the preparation of the isoxazole and thiazole rings. The isoxazole ring can be synthesized through a reaction involving alkynes and nitrile oxides, while the thiazole ring is often prepared via a Hantzsch thiazole synthesis. The final step involves coupling the isoxazole and thiazole rings with the prolinamide moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide is unique due to its combination of an isoxazole ring, a thiazole ring, and a prolinamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research .

Properties

Molecular Formula

C13H16N4O4S2

Molecular Weight

356.4 g/mol

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C13H16N4O4S2/c1-8-11(9(2)21-16-8)23(19,20)17-6-3-4-10(17)12(18)15-13-14-5-7-22-13/h5,7,10H,3-4,6H2,1-2H3,(H,14,15,18)

InChI Key

RDLRVEBACNLRHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=NC=CS3

Origin of Product

United States

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